2-methoxy-N-(4-nitrophenyl)benzamide
Description
2-Methoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy (-OCH₃) substituent at the 2-position of the benzoyl ring and a nitro (-NO₂) group at the 4-position of the aniline ring.
Properties
IUPAC Name |
2-methoxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-12(13)14(17)15-10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERRYEXXFINHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-nitroaniline. The process can be summarized as follows:
Esterification: 2-Methoxybenzoic acid is first esterified using methanol and a strong acid catalyst to form methyl 2-methoxybenzoate.
Amidation: The ester is then reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-Methoxy-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Methoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
2-Methoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-nitrophenyl)benzamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and methoxy groups can interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Stability
- 2-Nitro-N-(4-nitrophenyl)benzamide (): Structure: Features a nitro group at the 2-position of the benzoyl ring and a nitro group at the 4-position of the aniline ring. Crystallography: Crystallizes in the orthorhombic space group P2₁2₁2₁ with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding creates a non-planar six-membered ring, stabilizing the conformation .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ): Structure: Contains a bromine atom at the 4-position of the benzoyl ring and a methoxy group at the 4-position of the 2-nitrophenyl ring. Synthesis: Prepared via similar acetonitrile reflux methods, with two distinct molecules (A and B) in the asymmetric unit .
Pharmacologically Active Analogues
-
- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, featuring a thiazole ring instead of a nitrophenyl group.
- Activity : A broad-spectrum antiparasitic agent. The thiazole ring contributes to its bioactivity, while the acetyloxy group may act as a prodrug moiety .
- Comparison : The methoxy and nitro groups in 2-methoxy-N-(4-nitrophenyl)benzamide lack the heterocyclic thiazole component, likely reducing antiparasitic efficacy but offering a distinct electronic profile.
4-Chloro-N-(4-chlorophenyl)benzamide () :
- Structure : Dual chloro substituents at the 4-positions of both aromatic rings.
- Activity : Part of a series of diaryl disulfides and benzamides studied for tumor suppressor stabilization .
- Comparison : Chlorine’s electronegativity may enhance metabolic stability compared to the nitro and methoxy groups, though nitro groups often improve binding affinity in medicinal targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
